5-imino-1,2,4-dithiazole-3-thiol
Description
5-Imino-1,2,4-dithiazole-3-thiol (CAS: 6846-35-1) is a sulfur-rich heterocyclic compound with the molecular formula C₂H₂N₂S₃ and a molecular weight of 150.232 g/mol . Its structure features a 1,2,4-dithiazole core substituted with an imino group at position 5 and a thiol/thione group at position 2. The compound exhibits tautomerism, existing as either the thiol (C1(=NC(=S)SS1)N) or thione form, depending on the environment .
This compound has garnered attention in medicinal chemistry due to its role as a non-ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) and phosphodiesterase 7 (PDE7), with demonstrated neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
5-imino-1,2,4-dithiazole-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3/c3-1-4-2(5)7-6-1/h(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZHEXZIISFIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=N)N=C(SS1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=N)N=C(SS1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioamides with Hydrazine and Carbon Disulfide
A scalable single-batch process adapted from patented methodologies involves reacting thioamides with hydrazine and carbon disulfide under alkaline conditions. For 5-imino derivatives, the general pathway proceeds as follows:
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Reaction Setup : Equimolar quantities of a thioamide (e.g., thioacetamidine) and hydrazine are combined in an inert solvent such as ethanol at 0–60°C. This step generates an intermediate amidrazone via hydrogen sulfide elimination.
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Sulfur Incorporation : Alkali metal hydroxide (e.g., KOH) and excess carbon disulfide are introduced, facilitating the formation of an iminodithiocarbazate intermediate. Cyclization occurs spontaneously, yielding the dithiazole-thiol salt.
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Acidification and Isolation : Mineral acid (e.g., H₂SO₄) precipitates the product, which is purified via reprecipitation or recrystallization. Yields typically exceed 70%, with impurities such as 2,5-dimercapto derivatives minimized to <1%.
Key Parameters :
Sulfurization of Dithiocarbamates with Phosphorus Pentasulfide
An alternative route involves sulfurizing dithiocarbamate precursors using phosphorus pentasulfide (P₂S₅). For 5-imino derivatives:
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Precursor Synthesis : Methyl N-aryldithiocarbamates are prepared by treating thioureas with methyl chloroformate.
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Sulfurization : Refluxing the dithiocarbamate with P₂S₅ in benzene promotes cyclization to the dithiazole-thione. For example, 5-phenyl-1,2,4-dithiazole-3-thione is obtained in 62% yield under these conditions.
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Work-up : Evaporation and recrystallization from benzene-ethanol mixtures yield pure product.
Optimization Insights :
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Reagent Ratios : A 4:1 excess of P₂S₅ ensures complete conversion.
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Side Reactions : Prolonged heating may generate thiobenzamide or sulfur byproducts, necessitating careful monitoring.
Reaction Conditions and Yield Optimization
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | Thioamide, CS₂, KOH | 0–60°C, ethanol | 70–80 | 99.6 |
| Sulfurization | Dithiocarbamate, P₂S₅ | Reflux, benzene | 55–62 | 95–98 |
Trade-offs :
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Cyclocondensation offers higher yields and scalability but requires stringent temperature control.
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Sulfurization is advantageous for aromatic derivatives but involves hazardous P₂S₅.
Purification and Characterization
Isolation Techniques
Analytical Data
Elemental Analysis :
| Compound | C (%) | H (%) | N (%) | S (%) |
|---|---|---|---|---|
| 5-Imino-1,2,4-dithiazole-3-thiol (calc.) | 22.12 | 1.55 | 25.79 | 50.54 |
Spectroscopic Characterization :
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IR : C=S stretch (1,150–1,050 cm⁻¹), N-H stretch (3,300 cm⁻¹).
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¹H NMR : NH₂ protons (δ 5.5–6.0 ppm), aromatic protons (δ 7.0–8.5 ppm) for substituted derivatives.
Mechanistic Insights and Side Reactions
Cyclocondensation Mechanism
Common Byproducts
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2,5-Dimercapto-1,3,4-thiadiazole : Forms via over-sulfurization, mitigated by controlled CS₂ stoichiometry.
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Thiobenzamide : Observed in P₂S₅-mediated routes due to precursor decomposition.
Industrial and Research Applications
The methodologies described enable large-scale production of 5-imino-1,2,4-dithiazole-3-thiol for:
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Pharmaceutical Intermediates : Anticancer and antimicrobial agents.
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Materials Science : Coordination polymers leveraging sulfur-rich frameworks.
Chemical Reactions Analysis
Reactivity with Amines and Acids
The dithiazole core undergoes thiophilic attack at sulfur atoms, enabling ring-opening and cyclization. For example, reacting (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyrazol-5-amines with dialkylamines (e.g., Et₂NH) generates disulfide intermediates. Subsequent acid treatment (e.g., H₂SO₄) facilitates intramolecular cyclization to form fused dithiazines (e.g., pyrazolo[3,4-e] dithiazines) in yields of 74–85% .
Key Reaction Pathway:
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Thiophilic ring opening : Dialkylamine attacks the S2 sulfur, forming a disulfide intermediate.
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Acid-mediated cyclization : The disulfide undergoes intramolecular attack at the imino carbon, leading to fused dithiazines .
| Reagents/Conditions | Products (Analogues) | Yield | Source |
|---|---|---|---|
| Et₂NH + H₂SO₄ (conc.) | Pyrazolo[3,4-e] dithiazines | 74–85% | |
| NaH or Ph₃P | Benzothiazines or benzoxazines | 40–70% |
Thermal Rearrangements
Thermolysis of dithiazines induces ring contraction. For example, heating pyrazolo[3,4-e] dithiazines at 170°C results in ring-contracted thiazoles (e.g., pyrazolo[3,4-d]thiazoles) with near-quantitative yields .
Mechanism :
Reactivity with Thiophiles
Thiophiles such as triphenylphosphine (Ph₃P) or sodium hydride (NaH) induce ring transformations. Ph₃P triggers desulfurization, converting dithiazines into thiazines (e.g., 1,3-benzothiazines) .
Example :
Sulfur Insertion and Expansion
Active sulfur (S₈) facilitates sulfur insertion into the dithiazine scaffold, forming trithiazepines. For instance, treating 1,3-dimethylpyrazolo-dithiazine with S₈ produces pyrazolo[3,4-f] trithiazepines in up to 47% yield .
Side Reaction :
Prolonged sulfur exposure leads to unexpected products like pyrazolo[3,4-e] thiazines, indicating competing reaction pathways .
Unexpected Cycloadditions
Heating disulfide intermediates (e.g., (Z)-2-[(diethylamino)disulfanyl]-2-[(1H-pyrazol-5-yl)imino]acetonitrile) in acetonitrile yields tetracyclic trithiazepines (e.g., pyrazolo-pyrimido-trithiazepines) via multi-step cyclization .
Key Insight :
The imino group participates in [2+3]-cyclocondensation, while the thiol moiety stabilizes reactive intermediates .
Thiol-Specific Reactivity
The thiol group enables nucleophilic substitution or oxidation. For example:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Dithiazole derivatives have shown significant promise as antimicrobial agents. The 1,2,4-dithiazole scaffold has been reported to possess antifungal, antibacterial, and antiviral properties. For instance, compounds derived from this scaffold have demonstrated effectiveness against fungal pathogens such as Botrytis cinerea and Phytophthora infestans, with some derivatives achieving over 90% inhibition of fungal growth in laboratory settings .
Anticancer Properties
Research indicates that certain dithiazole derivatives exhibit anticancer activity. For example, studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress and inhibition of specific signaling pathways . This potential makes them candidates for further development in cancer therapeutics.
Antiviral Effects
The antiviral properties of 5-imino-1,2,4-dithiazole-3-thiol have also been explored. Some studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes or host cell processes involved in viral entry and replication .
Agricultural Applications
Herbicides and Fungicides
The utility of dithiazole compounds extends to agriculture where they are being developed as herbicides and fungicides. The unique chemical structure allows these compounds to target specific biochemical pathways in plants and fungi, leading to effective control of various pests and diseases. For example, the application of certain dithiazole derivatives has resulted in significant reductions in crop diseases caused by fungal pathogens .
Plant Growth Regulators
Some derivatives of dithiazoles have been identified as potential plant growth regulators. They can influence plant growth by modulating gibberellin biosynthesis pathways, thus offering a novel approach to enhance crop yields and manage plant growth under varying environmental conditions .
Materials Science
Chemical Synthesis Reagents
5-Imino-1,2,4-dithiazole-3-thiol serves as a sulfur-transfer reagent in organic synthesis. It is used in solid-phase synthesis techniques to facilitate the incorporation of sulfur into organic molecules . This application is particularly valuable in the synthesis of phosphorothioate triesters and other sulfur-containing compounds.
Case Study 1: Antifungal Activity
In a study evaluating the antifungal efficacy of various dithiazole derivatives against Alternaria solani, a leading cause of tomato blight, researchers found that certain compounds reduced fungal infection rates by up to 97% when applied at appropriate concentrations. This highlights the potential for developing effective agricultural fungicides based on this compound .
Case Study 2: Anticancer Research
A recent investigation into the anticancer effects of 5-imino-1,2,4-dithiazole-3-thiol revealed its ability to induce cell cycle arrest and apoptosis in breast cancer cell lines. The study emphasized the need for further exploration into its mechanism of action and potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 5-imino-1,2,4-dithiazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its sulfur atoms can form covalent bonds with metal ions, making it an effective corrosion inhibitor. In biological systems, it can inhibit enzyme activity by binding to the active sites, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
5-Imino-1,2,4-thiadiazoles (ITDZs)
- Structure : Replace the dithiazole core (two sulfur atoms) with a thiadiazole core (one sulfur, one nitrogen).
- Activity : ITDZs inhibit GSK-3β via substrate competition (IC₅₀: low µM to sub-µM range) and exhibit S-π interactions with Phe67, enhancing binding specificity .
- Derivatives : VP3.15, a dual GSK-3β/PDE7 inhibitor, crosses the blood-brain barrier (BBB) and reduces neuroinflammation in mouse models of multiple sclerosis .
5-Diacetylamino-1,2,4-thiadiazol-3-one
- Structure: Features a carbonyl group at position 3 and an acetylated amino group at position 3.
- Synthesis: Derived from 5-amino-2H-1,2,4-thiadiazol-3-one via acetylation .
- Comparison: Lacks the thiol/thione moiety, reducing sulfur-mediated interactions. No reported kinase inhibition data.
Key Structural Differences :
Triazole and Imidazole Derivatives
5-((5-Amino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole
4,5-Diphenylimidazole-2-thione
- Structure : Imidazole core with phenyl substituents and a thione group.
- Activity: Anticoccidial activity in poultry; distinct from the neuroprotective effects of 5-imino-dithiazole derivatives .
Functional Comparison :
- Electron Density : Dithiazole/thiadiazole cores offer higher electron-deficient character than triazoles, enhancing interactions with aromatic residues (e.g., Phe67 in GSK-3β) .
- Bioavailability: The thiol group in 5-imino-dithiazole-3-thiol improves solubility compared to fully aromatic triazoles .
Benzothiazinones (BTOs)
- Structure: Benzene fused to a thiazinone ring.
- Activity: Non-ATP-competitive GSK-3β inhibitors identified via virtual screening .
- Comparison: BTOs rely on hydrophobic interactions, while 5-imino-dithiazole-3-thiol utilizes hydrogen bonding and S-π stacking for higher specificity .
5-Imino-1,2,4-dithiazole-3-thiol
5-Imino-1,2,4-thiadiazoles
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
